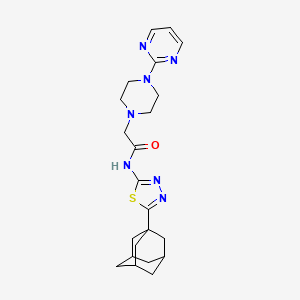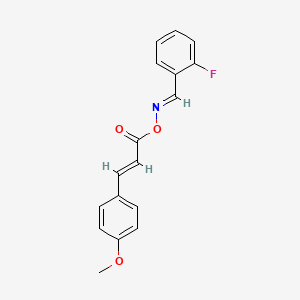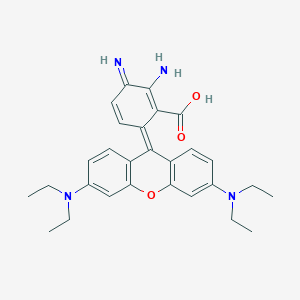
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a complex organic compound belonging to the family of xanthenes. Xanthenes are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined by a pyran ring . This compound is known for its vibrant color and is often used as a dye in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate typically involves the thionation of 3’,6’-bis(diethylamino)-3H-spiro[isobenzofuran-1,9’-xanthene]-3-one using Lawesson’s reagent . The reaction conditions include the use of an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a dye and a fluorescent marker in various chemical analyses.
Biology: Employed in staining biological specimens to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s xanthene moiety allows it to absorb and emit light, making it useful as a fluorescent marker. In biological systems, it may interact with cellular components, leading to changes in fluorescence that can be detected and analyzed .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in various applications.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
2,3-Diamino-6-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is unique due to its specific chemical structure, which imparts distinct fluorescent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C28H32N4O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34/h9-16,29H,5-8,30H2,1-4H3,(H,33,34) |
InChI Key |
ZTVJSUZHUIJCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
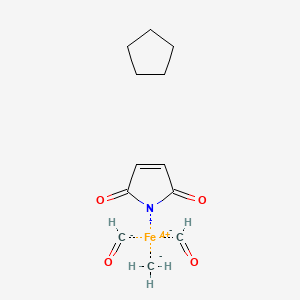
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
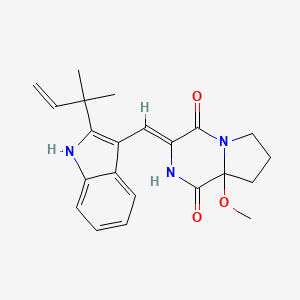
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
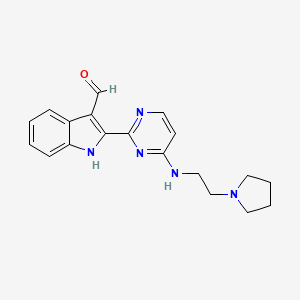

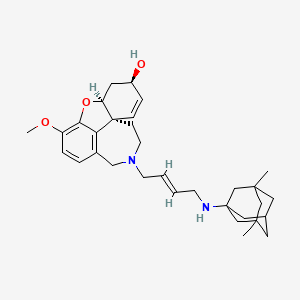
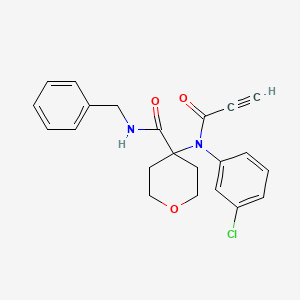
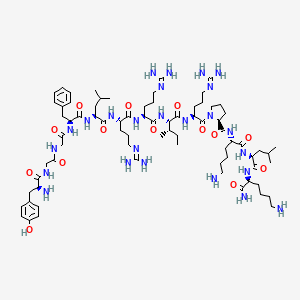
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
